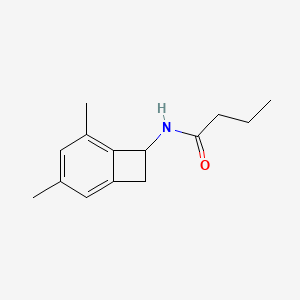

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide

Description

Key Structural Features:

- Bicyclic framework : A benzene ring (six π-electrons) fused to a cyclobutane ring, creating a planar aromatic system with a strained four-membered ring.

- Bond lengths : The cyclobutane ring exhibits bond lengths of ~1.54 Å (C–C single bonds), while the benzene ring maintains typical aromatic bond lengths of ~1.40 Å.

- Substituent positions :

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₉NO | |

| Molecular weight | 217.31 g/mol | |

| XLogP | 3.21 |

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemistry is influenced by the rigid bicyclic framework and substituent orientations:

Stereochemical Considerations:

- Bridgehead chirality : The fused cyclobutane introduces a bridgehead carbon (C7) with potential tetrahedral geometry. However, ring strain restricts free rotation, locking substituents in specific orientations.

- Conformational rigidity : The cyclobutane’s angle strain (≈90° bond angles) enforces a non-planar “puckered” conformation, reducing torsional flexibility.

- Amide group geometry : The butanamide side chain adopts an anti conformation relative to the bicyclic plane, minimizing steric clashes with the methyl groups.

Computational Insights:

- Density Functional Theory (DFT) : Predicts a 15.3 kcal/mol barrier to rotation about the C7–N bond due to steric hindrance from the methyl groups.

- Van der Waals interactions : Methyl groups at C3 and C5 create a hydrophobic pocket, stabilizing the amide group’s orientation.

Comparative Structural Analysis with Related Benzocyclobutene Derivatives

N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)butanamide shares structural motifs with other benzocyclobutene (BCB) derivatives but exhibits distinct functionalization:

Structural Comparisons:

Properties

CAS No. |

33213-03-5 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)butanamide |

InChI |

InChI=1S/C14H19NO/c1-4-5-13(16)15-12-8-11-7-9(2)6-10(3)14(11)12/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |

InChI Key |

PXBXGZUVSPDXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CC2=CC(=CC(=C12)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Amine Activation: The bicyclic amine is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Base Addition: A base such as triethylamine or pyridine is added to the reaction mixture to scavenge HCl.

- Acylation: Butanoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- Purification: The crude product is purified by column chromatography or recrystallization to yield the target amide.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization

- The bicyclic amine precursor is commercially available with high purity (≥97%), which facilitates reproducibility in synthesis.

- The use of triethylamine as a base is preferred due to its volatility and ease of removal post-reaction.

- Solvent choice impacts yield and purity; dichloromethane provides good solubility and reaction control, while THF can be used for scale-up due to its higher boiling point.

- Reaction temperature control is critical to avoid side reactions such as hydrolysis of the acyl chloride or polymerization of the bicyclic system.

- Purification by column chromatography typically yields the product with purity >95%, suitable for research applications.

Chemical and Physical Data of the Product

| Property | Data |

|---|---|

| Molecular Formula | C14H19NO |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 33213-03-5 |

| IUPAC Name | N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)butanamide |

| InChI | InChI=1S/C14H19NO/c1-4-5-13(16)15-12-8-11-7-9(2)6-10(3)14(11)12/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |

| SMILES | CCCC(=O)NC1CC2=CC(=CC(=C12)C)C |

| Physical State | Solid (typical for amides of this class) |

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Difference from Butanamide Derivative |

|---|---|---|---|

| N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)acetamide | C12H15NO | 189.25 | Shorter acyl chain (acetyl vs butanoyl) |

| N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide | C13H17NO | 203.28 | Propanoyl chain intermediate length |

| This compound | C14H19NO | 217.31 | Butanoyl chain, longer alkyl chain |

The increasing alkyl chain length on the amide nitrogen influences the compound’s physical properties and potentially its biological activity.

Summary of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of bicyclic amine | 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine in DCM or THF | Ready for acylation |

| 2 | Addition of base | Triethylamine or pyridine | Neutralizes HCl formed |

| 3 | Dropwise addition of butanoyl chloride | 0–5 °C, under stirring | Formation of amide bond |

| 4 | Reaction monitoring and completion | TLC or HPLC | Ensures full conversion |

| 5 | Workup and purification | Aqueous quench, extraction, chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methyl and methoxy groups (e.g., ) improve stability and modulate electronic properties, while halogens (e.g., chloro in ) may enhance reactivity for further functionalization.

- Stereochemical Complexity : Compounds like those in and are synthesized as stereoisomeric mixtures, suggesting challenges in achieving enantiocontrol during bicyclo[4.2.0]octatriene functionalization .

- Yield Variability : The 41% yield for 8c () contrasts with higher yields (e.g., 62% for compound 2 in ), indicating substituent-dependent reaction efficiency.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Property Comparisons

Key Observations :

- The target compound lacks explicit spectral data in the evidence, but analogs (e.g., ) show characteristic amide N–H stretches (IR) and aliphatic/aromatic proton environments (NMR) .

- Melting points (e.g., 103–105°C in ) suggest that halogenated derivatives may exhibit higher crystallinity compared to methoxy- or methyl-substituted compounds.

Biological Activity

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide, with the CAS number 57269-11-1, is a bicyclic compound characterized by its unique structural properties and potential biological activities. This compound belongs to a class of bicyclic compounds known for their reactivity and interaction with biological systems. The molecular formula is , and its molecular weight is approximately 231.31 g/mol.

Structural Characteristics

The compound features a bicyclo[4.2.0]octatriene system, which contributes significantly to its biological activity. The presence of dimethyl groups at the 3 and 5 positions enhances its steric properties, potentially influencing its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.31 g/mol |

| CAS Number | 57269-11-1 |

| Density | 1.08 g/cm³ |

| Boiling Point | 387.5 °C |

| Refractive Index | 1.559 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound may possess antitumor properties, potentially inhibiting the growth of various cancer cell lines.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on several cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined for different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 50 | 75 |

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to proliferation and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.